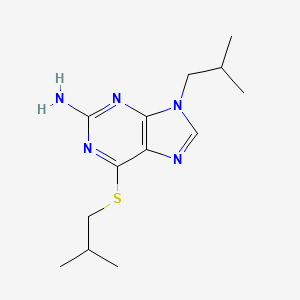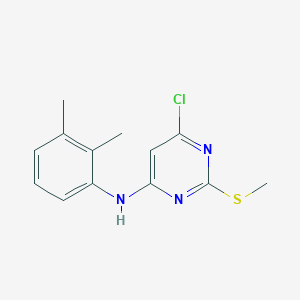
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring can be done using chlorinating agents like phosphorus oxychloride (POCl₃).
Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.
Methylthio Group Introduction: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH₃I) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the pyrimidine ring or the nitro groups if present.
Substitution: The compound can undergo various substitution reactions, especially at the chlorine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chlorine atom.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with antimicrobial, antiviral, or anticancer activities.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
6-chloro-N-phenyl-2-(methylthio)pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.
6-chloro-N-(2,3-dimethylphenyl)pyrimidin-4-amine: Similar structure but lacks the methylthio group.
2-(methylthio)-4-amino-6-chloropyrimidine: Similar core structure but lacks the phenyl group.
Uniqueness
The presence of both the 2,3-dimethylphenyl group and the methylthio group in 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine may confer unique chemical and biological properties, such as increased lipophilicity, altered electronic distribution, and specific interactions with biological targets.
属性
CAS 编号 |
86626-95-1 |
|---|---|
分子式 |
C13H14ClN3S |
分子量 |
279.79 g/mol |
IUPAC 名称 |
6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14ClN3S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)18-3/h4-7H,1-3H3,(H,15,16,17) |
InChI 键 |
NRMJORKWXBXRLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SC)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
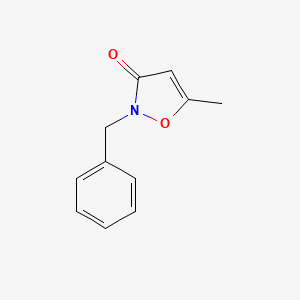
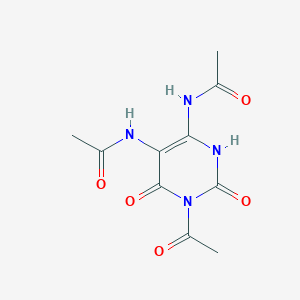
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
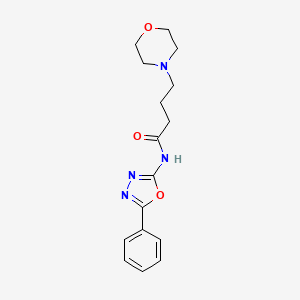
![(2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid](/img/structure/B12923813.png)
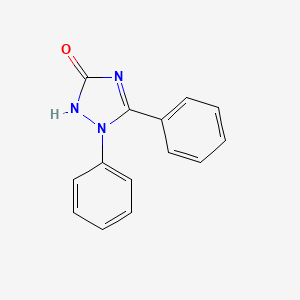
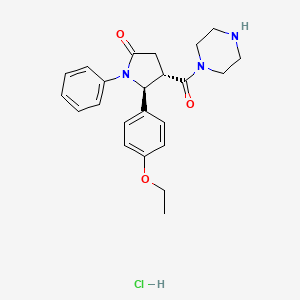

![(5e)-5-[(2-Chlorophenyl)imino]furan-2(5h)-one](/img/structure/B12923841.png)
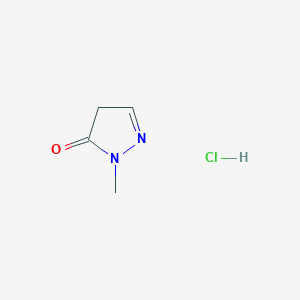
![4-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethyl]aniline](/img/structure/B12923843.png)
